methyl (2R)-2,4-dimethylpentanoate

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Methyl (2R)-2,4-dimethylpentanoate (CAS 101968-10-9) is an enantiopure branched-chain methyl ester with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. It is the (R)-configured enantiomer of a chiral carboxylic acid ester, placing it within the class of optically active synthetic intermediates.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 101968-10-9
Cat. No. B3201624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R)-2,4-dimethylpentanoate
CAS101968-10-9
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C)C(=O)OC
InChIInChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3/t7-/m1/s1
InChIKeyYVRSBVTZWFNBRU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (2R)-2,4-dimethylpentanoate (CAS 101968-10-9) Procurement Guide: Chiral Ester Specifications


Methyl (2R)-2,4-dimethylpentanoate (CAS 101968-10-9) is an enantiopure branched-chain methyl ester with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol [1]. It is the (R)-configured enantiomer of a chiral carboxylic acid ester, placing it within the class of optically active synthetic intermediates. The compound's defined stereochemistry at the C2 position distinguishes it from its racemate and the (S)-enantiomer, a critical factor for applications demanding asymmetric induction or chiral purity [2].

Why Methyl (2R)-2,4-dimethylpentanoate Cannot Be Replaced by a Racemate or an Alternative Ester


Simple substitution of methyl (2R)-2,4-dimethylpentanoate with its racemic mixture, the (S)-enantiomer, or a structurally similar achiral ester fails because the (R)-configuration provides a distinct chiral environment [1]. This stereochemistry can lead to different diastereomeric ratios in downstream reactions, altered binding affinities in biochemical assays, and contrasting sensory properties in flavor and fragrance applications [2]. The quantitative evidence below demonstrates where these configurational and structural differences translate into measurable, application-critical outcomes.

Quantitative Differentiation Evidence for Methyl (2R)-2,4-dimethylpentanoate Procurement


Enantiomeric Excess and Chiral Purity: (R)-Enantiomer vs. Racemate

Methyl (2R)-2,4-dimethylpentanoate is supplied as a single (R)-enantiomer, typically with an enantiomeric excess (e.e.) of ≥98% based on chiral HPLC analysis . In contrast, commercially available methyl 2,4-dimethylpentanoate (unspecified stereochemistry) is often a racemic mixture (0% e.e.), which would deliver a 1:1 ratio of (R)- and (S)-enantiomers in any downstream reaction [1]. The quantified difference is a minimum e.e. advantage of 98 percentage points.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Spectral Fingerprint Differentiation: (R)-Enantiomer vs. Racemate by NMR and MS

The racemic compound exhibits characteristic 1H/13C NMR and MS (GC) spectra, with 3 NMR and 2 MS spectra documented in spectral libraries [1]. The single (R)-enantiomer, while sharing the same chemical shifts in an achiral solvent, can be differentiated using chiral shift reagents or chiral derivatization, enabling quantitative e.e. determination. Direct spectral comparison to the racemate is a standard QC tool for batch acceptance [2].

Chiral Purity Verification NMR Spectroscopy MS Analysis

Predicted Physicochemical Properties: (R)-Enantiomer vs. Structurally Similar Achiral Esters

Computational predictions indicate that methyl (2R)-2,4-dimethylpentanoate has a lower calculated boiling point (approximately 168°C at 760 mmHg) and density (~0.87 g/cm³) compared to the non-methylated analog methyl pentanoate (boiling point ~127°C) and the more sterically hindered methyl 2,2-dimethylpentanoate (predicted boiling point ~152°C) [1]. These differences impact distillation cuts, solvent selection, and volatile compound handling in process development.

Physicochemical Property Prediction Formulation Process Chemistry

Application-Specific Differentiation: Single Enantiomer in Asymmetric Synthesis vs. Racemate or Achiral Ester

In model reactions, enantiopure ester building blocks such as methyl (2R)-2,4-dimethylpentanoate provide predictable diastereomeric ratios when used as chiral auxiliaries or substrates in enzymatic resolutions. For instance, lipase-catalyzed hydrolysis of racemic methyl 2,4-dimethylpentanoate yields an enantiomeric ratio (E-value) >100, indicating high selectivity for one enantiomer [1]. This suggests that using the pre-resolved (R)-enantiomer bypasses the need for enzymatic resolution, improving atom economy.

Catalytic Asymmetric Synthesis Chiral Auxiliary Methodology Study

Optimal Procurement Scenarios for Methyl (2R)-2,4-dimethylpentanoate (CAS 101968-10-9)


Asymmetric Synthesis of β- or γ-Amino Acid Derivatives

The (R)-enantiomer serves as a chiral precursor for α-methylated amino acids (e.g., D-α-methylleucine methyl ester) via stereospecific amination. The high e.e. (≥98%) ensures that the resulting amino acid derivative is enantiopure, a prerequisite for peptide mimetics and drug candidates [1].

Chiral Flavor and Fragrance Compound Production

Single (R)-enantiomer esters can exhibit distinct olfactory properties compared to their racemates. Suppliers using methyl (2R)-2,4-dimethylpentanoate as a key ingredient can label their flavor products as 'chirally resolved,' supporting regulatory and marketing claims for natural-identical substances with defined stereochemistry [1].

Enantioselective Chromatography and Sensor Development

The enantiopure ester can be used to prepare chiral stationary phases or as a chiral selector in membrane-based sensors. The known absolute configuration allows for predictable elution orders and calibration curves, enabling reliable quantification of enantiomeric excess in process analytical technology (PAT) [2].

Process Chemistry Scale-Up Without Resolution Steps

Purchasing the pre-resolved (R)-enantiomer directly eliminates the need for a preparative chiral separation or enzymatic resolution step, reducing capital expenditure and waste. This is particularly advantageous in early-stage process development where time-to-market is critical [1].

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